N-(4-bromophenyl)-2-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-2-nitroaniline involves the reaction of 4-bromoacetanilide (or N-(4-bromophenyl)acetamide ) with a suitable nitration reagent. The bromine atom in the starting material is replaced by a nitro group (-NO₂) at the para position of the phenyl ring. The overall synthetic pathway includes acetylation of aniline, followed by bromination and subsequent nitration. Detailed experimental procedures and conditions can be found in relevant literature .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : N-(4-bromophenyl)-2-nitroaniline has been synthesized using different methods. For instance, it can be prepared through hydrogenation of 4-bromo-2-nitroaniline catalyzed by Urushibara nickel or through the alkaline hydrolysis of N,N′-(4-bromo-1,2-phenylene)bisacedamide obtained from bromination of 1,2-phenylenediamine (Xue, 1999).
Green Synthesis and Characterization : A green synthesis and characterization of a Schiff base compound related to this compound was reported. This synthesis involved a solvent-free mechanochemical method, demonstrating a more environmentally friendly approach (Zulfiqar et al., 2020).
Catalytic and Reductive Applications
Reduction of 2-Nitroaniline : Research has shown the catalytic reduction of 2-nitroaniline (a closely related compound) to less toxic products, indicating potential environmental applications (Naseem et al., 2017).
Catalytic Reduction Using Nanoparticles : The reduction of nitroanilines using synthesized copper ferrite nanoparticles has been studied. This research highlights the potential for using these nanoparticles in the catalytic reduction of nitroaniline compounds (Naghash-Hamed et al., 2022).
Analytical and Biochemical Studies
Fluorescence Detection Method : An indirect fluorescence detection method has been developed for non-fluorescent aromatic compounds like nitroaniline derivatives, which could be relevant in analyzing compounds like this compound (Zhang et al., 2008).
Reactivity with Hydroxide Ion : A study revealed the high S(N)Ar reactivity of nitroanilines with hydroxide ion in aqueous media, which might be applicable in understanding the reactivity of related compounds (Imoto et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their interaction with receptors using molecular docking studies .
Biochemical Pathways
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species . They also exhibited anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Action Environment
It’s worth noting that the design and synthesis of novel compounds, containing in their molecules an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUKKONFZISMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475559 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58476-59-8 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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